molecular formula C30H33N3O3S B6517187 N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide CAS No. 899782-81-1

N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide

Cat. No.: B6517187
CAS No.: 899782-81-1
M. Wt: 515.7 g/mol
InChI Key: NYSGXEPEXHXOSN-UHFFFAOYSA-N
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Description

N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a structurally complex heterocyclic compound characterized by a tricyclic core incorporating sulfur (thia) and nitrogen (diaza) atoms.

Properties

IUPAC Name

N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O3S/c1-4-31(18-22-11-7-5-8-12-22)26(34)19-32-29-27(24-13-9-6-10-14-25(24)37-29)28(35)33(30(32)36)23-16-15-20(2)21(3)17-23/h5,7-8,11-12,15-17H,4,6,9-10,13-14,18-19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSGXEPEXHXOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3=C(C4=C(S3)CCCCC4)C(=O)N(C2=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-[4-(3,4-dimethylphenyl)-3,5-dioxo-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7)-dien-6-yl]-N-ethylacetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound's structure features a unique bicyclic framework and various functional groups that contribute to its biological activity. Its molecular formula is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2}, with a molecular weight of 465.6 g/mol. The presence of the thiazole ring and the dioxo moiety are critical for its pharmacological properties.

Synthesis

The synthesis of this compound involves multiple steps including the formation of the thiazole ring and subsequent modifications to introduce the benzyl and ethylacetamide groups. The synthetic pathway typically includes:

  • Formation of the Thiazole Ring : Utilizing appropriate thioketones and amines.
  • Modification with Dioxo Groups : Incorporating dioxo functionalities through oxidation reactions.
  • Final Coupling Reactions : Attaching the benzyl and ethylacetamide moieties through nucleophilic substitutions.

Anticancer Activity

Recent studies have shown that compounds similar to N-benzyl derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was evaluated against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines.
  • Mechanism of Action : The primary mode of action appears to be through the induction of apoptosis in cancer cells. This was assessed using MTT assays to determine IC50 values.
CompoundCell LineIC50 (µM)Mechanism
N-benzyl derivativeU-937<200Apoptosis induction
N-benzyl derivativeSK-MEL-1<150Apoptosis induction

These results indicate that modifications at the 2-position of the thiazole skeleton enhance biological activity by improving interactions with cellular targets such as tubulin and cyclin-dependent kinases (CDKs) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that:

  • Aryl Substituents : The presence of electron-withdrawing groups on the phenyl moiety significantly increases potency.
  • Linker Length : Increasing the length of the linker between the nitrogen atom and phenyl ring enhances flexibility and biological activity.

Case Studies

A notable case study involved a series of synthesized benzothiadiazine derivatives that were structurally similar to N-benzyl compounds:

  • Study Overview : A group synthesized various derivatives and tested their antiproliferative activities.
  • Findings : Compounds with specific substitutions showed enhanced inhibition of tubulin polymerization, suggesting that structural modifications can lead to improved anticancer efficacy .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Comparison

The compound’s 8-thia-4,6-diazatricyclo[7.5.0.0²,⁷]tetradeca-1(9),2(7)-dien-3,5-dione core distinguishes it from simpler heterocycles. Key comparisons include:

Compound Core Structure Key Substituents Biological Activity
Target Compound Tricyclic (thia-diaza-dione) 3,4-dimethylphenyl, acetamide Not reported in evidence
(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide Monocyclic (thiazolidinone) Phenyl, benzamide Potential enzyme inhibition
Dibenzo(b,e)(1,4)dioxin derivatives Bicyclic (dibenzo-dioxin) Chloro, nitro, methacrylate Antioxidant activity

The tricyclic system in the target compound may enhance binding affinity compared to monocyclic analogs (e.g., thiazolidinones) due to increased rigidity and surface area for target interactions. Conversely, dibenzo-dioxins prioritize planar aromatic systems for antioxidant activity .

Substituent Effects

  • 3,4-Dimethylphenyl Group : This substituent likely improves lipophilicity and membrane permeability compared to unsubstituted phenyl groups in related benzamide derivatives .
  • N-Benzyl-N-ethylacetamide : The branched alkyl chain may reduce crystallinity and enhance solubility relative to simpler acetamides, as seen in carbodiimide-coupled analogs .

Spectroscopic Characterization

While specific data for the target compound are absent, standard techniques from analogous studies include:

  • 1H-NMR : Expected signals for aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 1.2–2.5 ppm), and acetamide carbonyls (δ ~170 ppm) .
  • 13C-NMR : Peaks for tricyclic carbons (δ 100–160 ppm) and carbonyls (δ ~200 ppm) .
  • UV-Vis : Absorption bands indicative of conjugated π-systems in the tricyclic core .

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